(3-Methylbutoxy)benzene

Physical chemistry Chemical engineering Process development

(3-Methylbutoxy)benzene (isopentyl phenyl ether, CAS 1129-64-2) is a phenyl alkyl ether with the molecular formula C11H16O. It is characterized by a branched 3-methylbutoxy group attached to a benzene ring, giving it a molecular weight of 164.24 g/mol.

Molecular Formula C11H16O
Molecular Weight 164.248
CAS No. 1129-64-2
Cat. No. B2804405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylbutoxy)benzene
CAS1129-64-2
Molecular FormulaC11H16O
Molecular Weight164.248
Structural Identifiers
SMILESCC(C)CCOC1=CC=CC=C1
InChIInChI=1S/C11H16O/c1-10(2)8-9-12-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
InChIKeyZSBTVXBAENDZBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methylbutoxy)benzene (CAS 1129-64-2): Technical Specifications & Procurement Baseline


(3-Methylbutoxy)benzene (isopentyl phenyl ether, CAS 1129-64-2) is a phenyl alkyl ether with the molecular formula C11H16O [1]. It is characterized by a branched 3-methylbutoxy group attached to a benzene ring, giving it a molecular weight of 164.24 g/mol [2]. This compound is a liquid at room temperature with a boiling point of 225.0±0.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm³ [3]. Its chemical identity is established by authoritative sources including NIST and CAS Common Chemistry [4].

(3-Methylbutoxy)benzene: Why Structural Analogs Cannot Substitute in Critical Applications


Phenyl alkyl ethers are often treated as interchangeable, but the specific branching and chain length of the 3-methylbutoxy group confer distinct physicochemical properties that directly impact performance [1]. Unlike linear analogs such as n-butoxybenzene or n-pentyloxybenzene, (3-Methylbutoxy)benzene's isoamyl branching influences steric hindrance, boiling point, and vapor pressure [2]. These differences affect volatility, solubility, and reactivity in polymerization and catalytic processes . For example, the compound's vapor pressure of 0.1±0.4 mmHg at 25°C [2] is significantly lower than that of propoxybenzene (0.8±0.3 mmHg) , impacting its use in applications requiring controlled volatility. Generic substitution without accounting for these quantitative differences can lead to process failures or suboptimal material properties.

(3-Methylbutoxy)benzene: Head-to-Head Comparative Data for Scientific Selection


Boiling Point and Vapor Pressure: Distinguishing (3-Methylbutoxy)benzene from Linear Analogs

(3-Methylbutoxy)benzene exhibits a boiling point of 225.0±0.0 °C at 760 mmHg, which is higher than that of n-butoxybenzene (210.3 °C) and comparable to n-pentyloxybenzene (227 °C) [1][2]. Its vapor pressure at 25°C is 0.1±0.4 mmHg, significantly lower than propoxybenzene's 0.8±0.3 mmHg . These data highlight the impact of chain branching on volatility.

Physical chemistry Chemical engineering Process development

Polymerization Potential: (3-Methylbutoxy)benzene as a Distinctive Monomer Platform

(3-Methylbutoxy)benzene has been specifically reported as a cyclic monomer capable of polymerizing with isopentyl in the presence of an initiator . This contrasts with linear analogs like n-butoxybenzene, which are not typically described as monomers in such systems, and is further distinguished from derivatives like poly(p-3-methylbutoxy)phenylacetylene, which require specialized catalysts for stereoregular polymerization [1].

Polymer chemistry Materials science Organic synthesis

Lipophilicity and Solubility: Differentiating (3-Methylbutoxy)benzene via LogP

(3-Methylbutoxy)benzene has a calculated LogP of 3.617 [1] and a predicted ACD/LogP of 4.07 [2]. These values are higher than those of propoxybenzene (LogP 3.20, Log Kow 3.18) and n-butoxybenzene (LogP not directly available but expected lower), indicating greater lipophilicity.

Medicinal chemistry Environmental fate Formulation science

High-Value Application Scenarios for (3-Methylbutoxy)benzene (CAS 1129-64-2)


Specialty Polymer Synthesis: Leveraging (3-Methylbutoxy)benzene's Unique Monomer Reactivity

Based on its reported ability to polymerize with isopentyl , (3-Methylbutoxy)benzene is suitable for developing novel polyester plastics or copolymers. Its branched structure may impart distinct thermal or mechanical properties compared to polymers derived from linear alkyl phenyl ethers. Researchers should prioritize this compound over n-butoxybenzene or propoxybenzene when exploring new polymeric materials that require specific steric or chain-branching effects.

High-Boiling Solvent for Controlled Evaporation Processes

With a boiling point of 225.0 °C and a vapor pressure of 0.1 mmHg at 25°C [1], (3-Methylbutoxy)benzene is well-suited as a high-boiling solvent in chemical reactions or coating formulations where low volatility is essential. This makes it a preferable alternative to propoxybenzene (vapor pressure 0.8 mmHg) in applications requiring minimal solvent loss or consistent concentration over extended periods.

Lipophilic Modifier in Formulation Chemistry

The elevated LogP of 3.6–4.0 for (3-Methylbutoxy)benzene [2] suggests its utility as a lipophilic modifier or co-solvent in formulations for pharmaceuticals, agrochemicals, or personal care products. This property differentiates it from less lipophilic analogs like propoxybenzene (LogP 3.2) , potentially enhancing drug delivery or active ingredient partitioning in complex matrices.

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